

Spectroscopic Profile of 2-Bromo-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072

[Get Quote](#)

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile heterocyclic intermediate, **2-Bromo-3-methylpyridine**.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Bromo-3-methylpyridine** (also known as 2-Bromo-3-picoline), a compound of significant interest in pharmaceutical and agrochemical research. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-Bromo-3-methylpyridine**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Data

The proton NMR spectrum of **2-Bromo-3-methylpyridine** exhibits distinct signals corresponding to the aromatic protons and the methyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.179	Doublet of doublets	H-6
7.510	Doublet of doublets	H-4
7.168	Doublet of doublets	H-5
2.367	Singlet	-CH ₃

Data sourced from ChemicalBook.

¹³C NMR Data

While a complete, experimentally verified ¹³C NMR dataset is not readily available in public repositories, analysis of similar structures and spectral prediction tools suggest the following approximate chemical shifts. It is recommended that researchers acquire experimental data for confirmation.

Chemical Shift (δ) ppm (Predicted)	Assignment
~148	C-6
~142	C-2
~138	C-4
~130	C-3
~123	C-5
~18	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **2-Bromo-3-methylpyridine** is characterized by absorption bands corresponding to C-H, C=C, C=N, and C-Br bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (-CH ₃)
~1580	Strong	C=C/C=N ring stretching
~1450	Medium	-CH ₃ bending
~1020	Medium	C-Br stretch

Note: This is a representative list of expected absorptions. Specific peak positions and intensities may vary based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-Bromo-3-methylpyridine** shows a characteristic isotopic pattern for a bromine-containing compound.

m/z	Relative Intensity (%)	Assignment
173	34.1	[M+2] ⁺ (with ⁸¹ Br)
171	34.8	[M] ⁺ (with ⁷⁹ Br)
92	100.0	[M - Br] ⁺
65	49.3	Further fragmentation

Data sourced from ChemicalBook.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of **2-Bromo-3-methylpyridine** is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ^1H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans, depending on the sample concentration.
- ^{13}C NMR: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 200 ppm.

IR Spectroscopy Protocol

Sample Preparation (ATR-FTIR):

- The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of neat **2-Bromo-3-methylpyridine** liquid is placed directly onto the ATR crystal.
- The spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

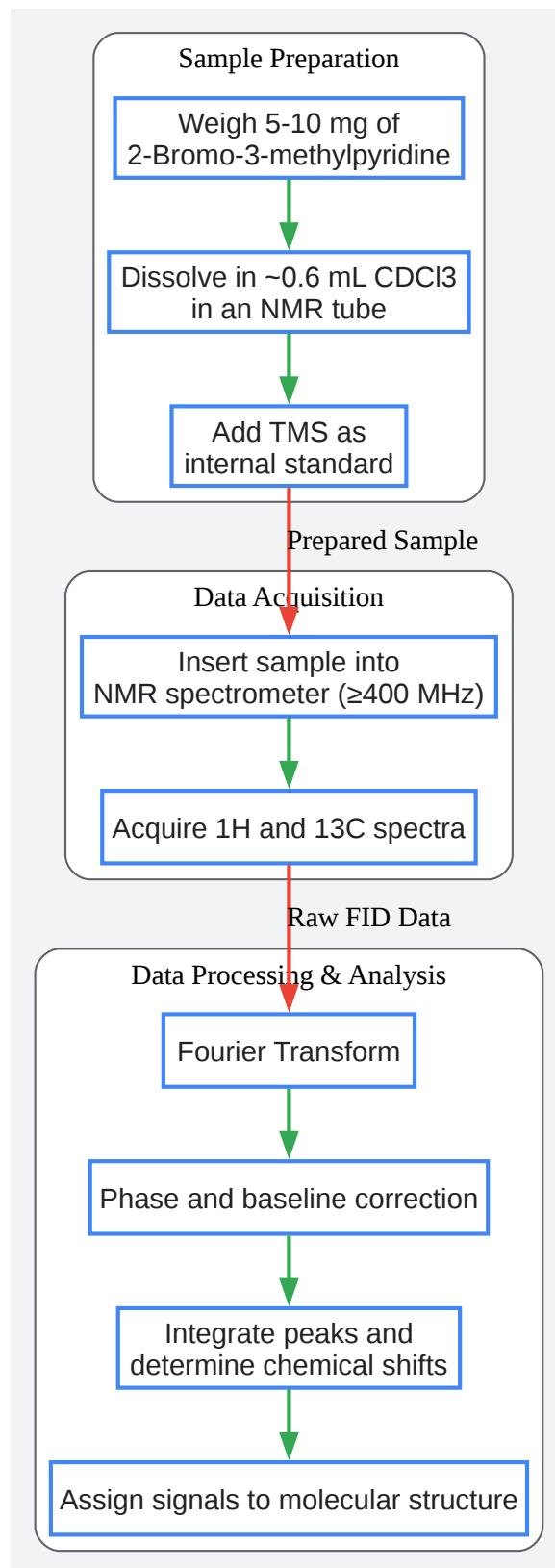
Instrumentation:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[\[1\]](#)

- Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (e.g., KBr).[1]

Mass Spectrometry Protocol

Sample Preparation and Introduction:


- A dilute solution of **2-Bromo-3-methylpyridine** is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

Instrumentation and Data Acquisition:

- Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Scan Range: A mass-to-charge (m/z) range of approximately 50-250 amu is scanned to detect the molecular ion and relevant fragments.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for NMR spectroscopy.

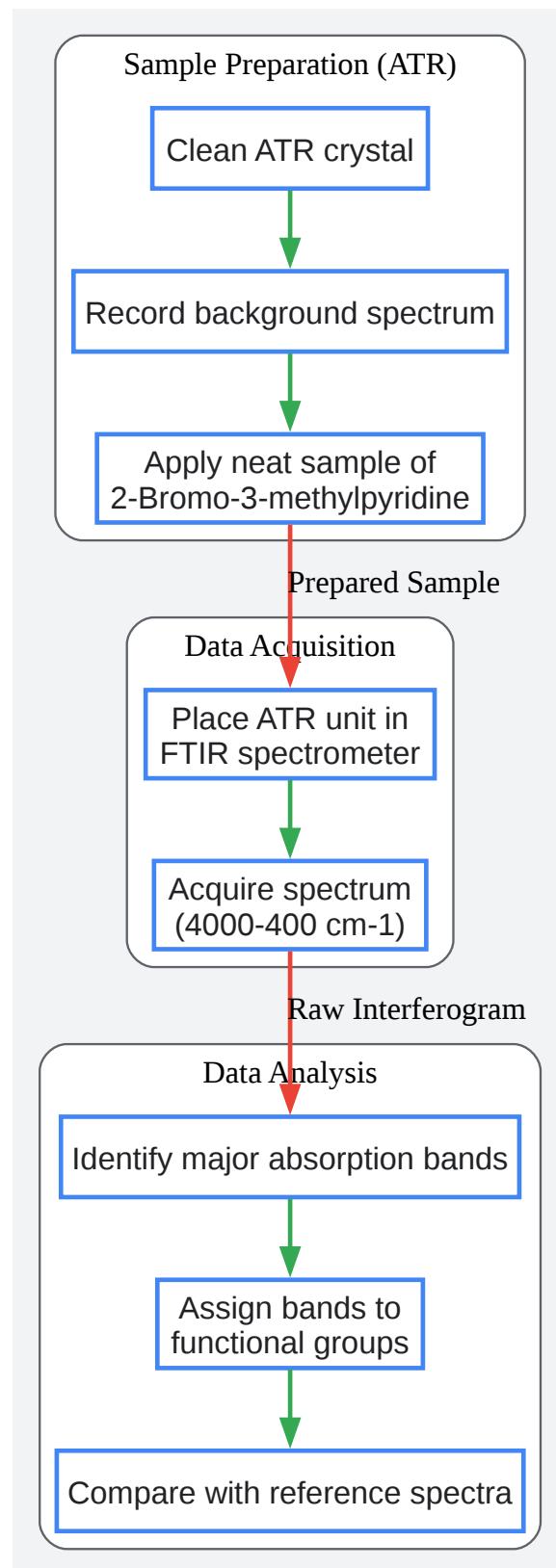
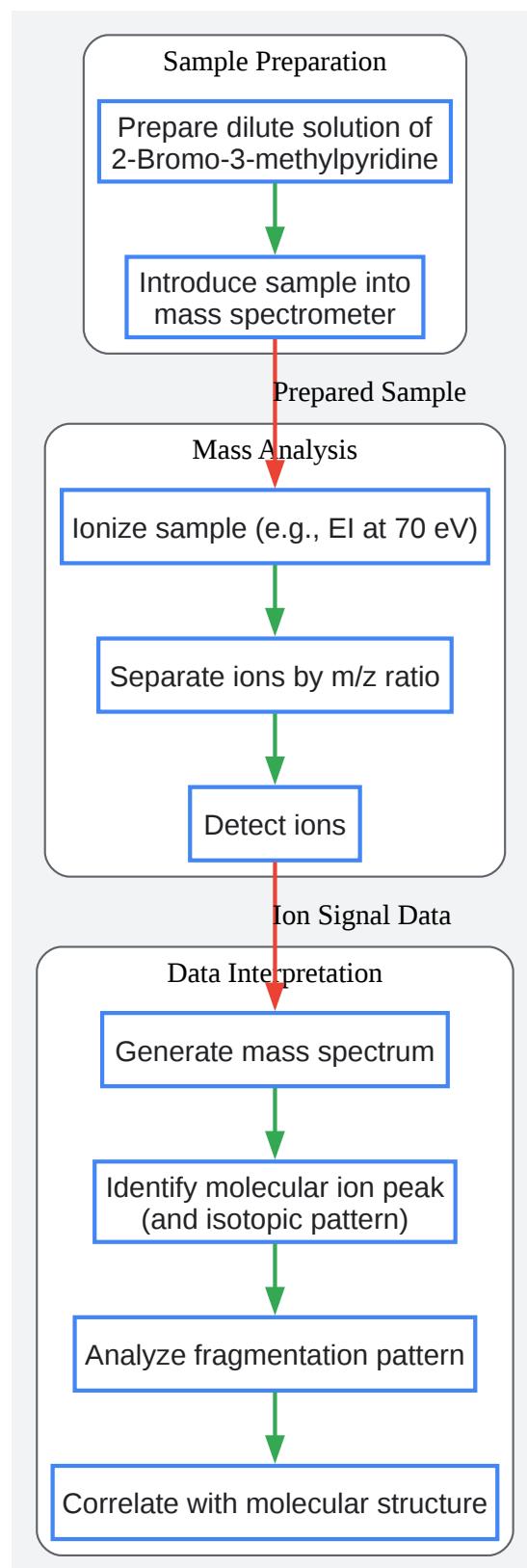


[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for FTIR spectroscopy.

[Click to download full resolution via product page](#)

Figure 3: Generalized workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184072#spectroscopic-data-for-2-bromo-3-methylpyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com